2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine
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Overview
Description
2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine is an organic compound with the molecular formula C15H15NO. It is a biochemical used in various scientific research fields, particularly in proteomics research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine typically involves the reaction of 2,3-dihydro-1H-indene with phenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The phenylamine group can undergo electrophilic substitution reactions with reagents such as halogens or sulfonyl chlorides, forming halogenated or sulfonylated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or sulfonylated products.
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamine: A simpler structure with a phenethylamine moiety, widely studied for its role in neurotransmission and medicinal chemistry.
2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine: A derivative with a trifluoromethyl group, used in proteomics research.
Uniqueness
2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the indene and phenylamine moieties allows for versatile applications in various research fields, distinguishing it from simpler phenethylamine derivatives.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-14-6-1-2-7-15(14)17-13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAKGDXAYWVCNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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